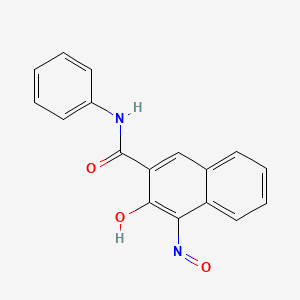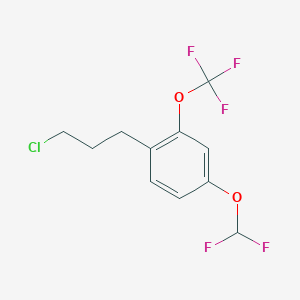
1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C8H10ClF3N2O. It is known for its unique structure, which includes a methoxy group, a trifluoromethyl group, and a hydrazine moiety.
Preparation Methods
The synthesis of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 2-methoxy-5-(trifluoromethyl)aniline.
Hydrazine Formation: The aniline derivative is reacted with hydrazine hydrate under controlled conditions to form the hydrazine derivative.
Hydrochloride Formation: The final step involves the reaction of the hydrazine derivative with hydrochloric acid to yield this compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using advanced techniques such as flow chemistry and automated synthesis .
Chemical Reactions Analysis
1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to its biological effects .
Comparison with Similar Compounds
1-(2-Methoxy-5-(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:
4-Methoxyphenylhydrazine hydrochloride: This compound lacks the trifluoromethyl group, which can significantly alter its chemical and biological properties.
1-[2,5-Bis(trifluoromethyl)phenyl]hydrazine hydrochloride:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
Molecular Formula |
C8H10ClF3N2O |
|---|---|
Molecular Weight |
242.62 g/mol |
IUPAC Name |
[2-methoxy-5-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2O.ClH/c1-14-7-3-2-5(8(9,10)11)4-6(7)13-12;/h2-4,13H,12H2,1H3;1H |
InChI Key |
SYCGXSSJNNONDU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)NN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


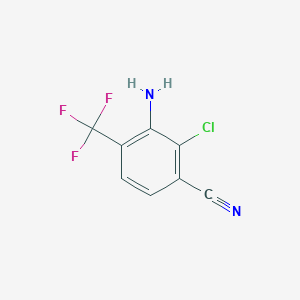
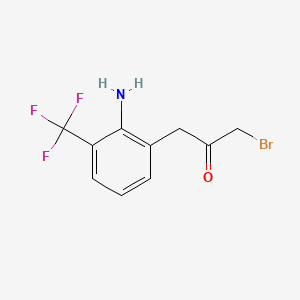
![2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[2,1-b][1,3]thiazin-4-one](/img/structure/B14064142.png)
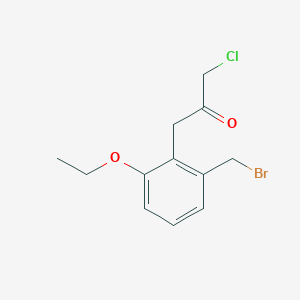
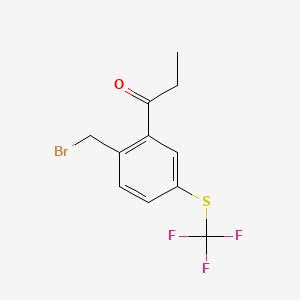
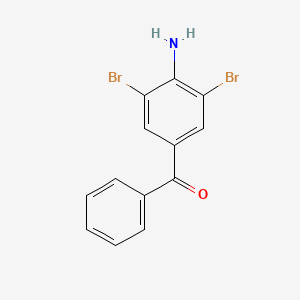
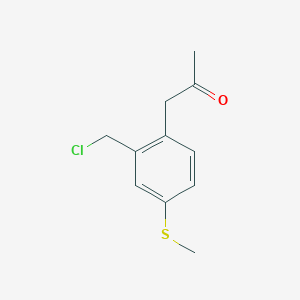

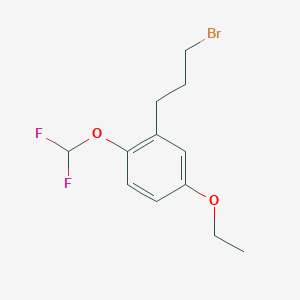

![Benzoic acid, 4-[[[3,4-bis(1-methylethyl)phenyl]amino]carbonyl]-](/img/structure/B14064184.png)
